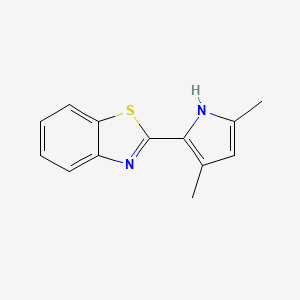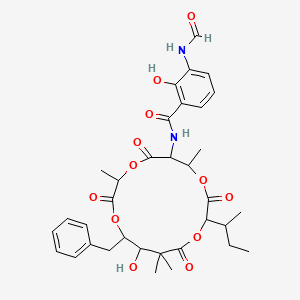
N-(15-benzyl-10-butan-2-yl-14-hydroxy-3,7,13,13-tetramethyl-2,5,9,12-tetraoxo-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(15-benzyl-10-butan-2-yl-14-hydroxy-3,7,13,13-tetramethyl-2,5,9,12-tetraoxo-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-2-hydroxybenzamide is a natural product found in Streptomyces albidoflavus and Streptomyces with data available.
Scientific Research Applications
1. Bactericidal Activity Against MRSA A series of substituted benzamides, including those similar to the compound , demonstrated promising bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). Compounds like 5-chloro-2-hydroxy-N-[(2S)-3-methyl-1-oxo-1-{[4-(trifluoromethyl)phenyl]amino}butan-2-yl]benzamide showed rapid bactericidal effects, highlighting the potential of related benzamides in combating antibiotic-resistant bacteria (Zadrazilova et al., 2015).
2. Antiallergic Properties Compounds structurally related to N-(15-benzyl-10-butan-2-yl-14-hydroxy-3,7,13,13-tetramethyl-2,5,9,12-tetraoxo-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-2-hydroxybenzamide, such as formamido compounds, have shown activity in rat passive cutaneous and peritoneal anaphylaxis tests, indicating potential antiallergic properties (Peet et al., 1986).
3. Histone Deacetylase Inhibition Similar benzamide derivatives have been designed and synthesized as histone deacetylase inhibitors. These compounds, such as N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, showed inhibitory activity against enzymes and potent antiproliferative activity against certain cancer cell lines, demonstrating their potential in cancer treatment and epigenetic research (Jiao et al., 2009).
4. Antidopaminergic Properties Benzamide compounds have been synthesized and evaluated for their antidopaminergic properties, making them potential candidates for antipsychotic agents. Studies on compounds like (S)-5-Bromo-2,3-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide have shown promising results in inhibiting apomorphine-induced behavioral responses, which can be relevant in the development of new psychiatric medications (Högberg et al., 1990).
5. Antifungal Activity Certain benzamide derivatives, such as N-(5-benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide, have shown promise as antifungal agents. Their ability to inhibit bacterial and fungal growth suggests potential applications in developing new antimicrobial therapies (Patel & Dhameliya, 2010).
properties
Molecular Formula |
C34H42N2O12 |
|---|---|
Molecular Weight |
670.7 g/mol |
IUPAC Name |
N-(15-benzyl-10-butan-2-yl-14-hydroxy-3,7,13,13-tetramethyl-2,5,9,12-tetraoxo-1,4,8,11-tetraoxacyclopentadec-6-yl)-3-formamido-2-hydroxybenzamide |
InChI |
InChI=1S/C34H42N2O12/c1-7-18(2)27-32(43)45-19(3)25(36-29(40)22-14-11-15-23(26(22)38)35-17-37)31(42)46-20(4)30(41)47-24(16-21-12-9-8-10-13-21)28(39)34(5,6)33(44)48-27/h8-15,17-20,24-25,27-28,38-39H,7,16H2,1-6H3,(H,35,37)(H,36,40) |
InChI Key |
AOOVQQYJUKCBCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(C(=O)OC(C(=O)OC(C(C(C(=O)O1)(C)C)O)CC2=CC=CC=C2)C)NC(=O)C3=C(C(=CC=C3)NC=O)O)C |
synonyms |
SW-163A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



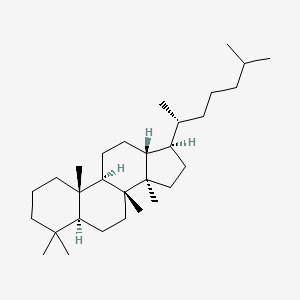
![N-(1,3-benzodioxol-5-yl)-2-(4-methylphenyl)-3-imidazo[1,2-a]pyrazinamine](/img/structure/B1241004.png)
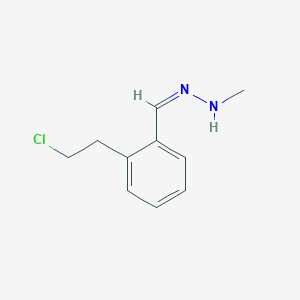
![(1R,2R,3R,4S,5R)-4-amino-5-[(R)-methylsulfinyl]cyclopentane-1,2,3-triol](/img/structure/B1241009.png)
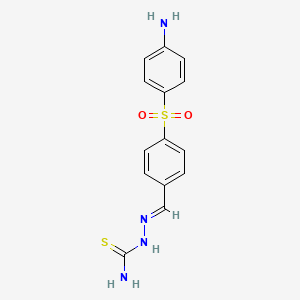

![4-nitro-N'-[(1E)-1-(2-oxo-2H-chromen-3-yl)ethylidene]benzohydrazide](/img/structure/B1241013.png)
![methyl 6-[(1R,2S,3R)-3-hydroxy-2-[(E,3S,5R)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]sulfanylhexanoate](/img/structure/B1241014.png)
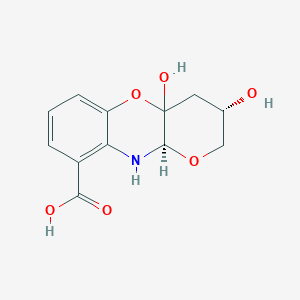
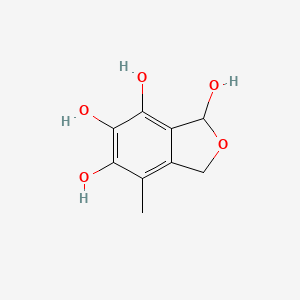
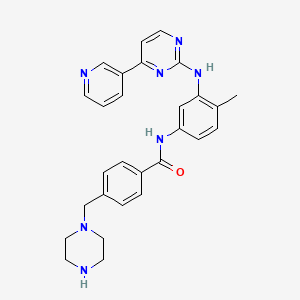
![(2R)-5-(diaminomethylideneamino)-2-(3,3-dinaphthalen-1-ylpropanoylamino)-N-[(2S)-1-methoxy-3-phenylpropan-2-yl]pentanamide;2,2,2-trifluoroacetic acid](/img/structure/B1241022.png)
![2,3,4,5,11,11a-Hexahydro-1H-[1,4]diazepino[1,7-a]indole](/img/structure/B1241023.png)
